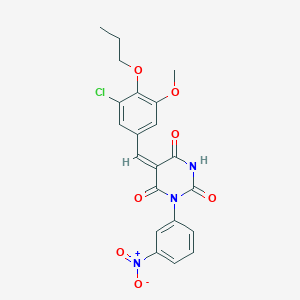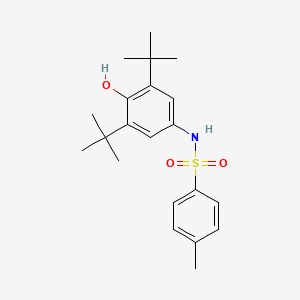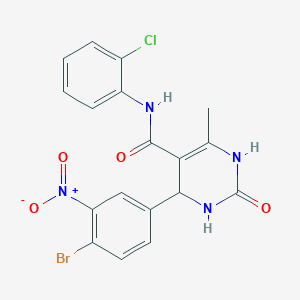
2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the thiadiazole family and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition may contribute to the anti-inflammatory and analgesic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole have been studied in various animal models. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. In addition, the compound has been shown to have potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying the mechanisms of pain and inflammation. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole. One area of research is the development of more potent and selective COX inhibitors based on the structure of the compound. In addition, the compound may be further evaluated for its potential use as an insecticide and herbicide. Finally, the compound may be studied for its potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a chemical compound that has potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. The mechanism of action of the compound is not fully understood, but it may act by inhibiting the activity of COX enzymes. The compound has been shown to have potent anti-inflammatory and analgesic effects, but its potential toxicity may limit its use in certain experiments. There are several future directions for the study of the compound, including the development of more potent and selective COX inhibitors and the evaluation of its potential use as an insecticide and herbicide.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole has been reported using different methods. One of the most common methods involves the reaction of 4-chlorobenzenesulfonylhydrazide with 4-methylphenacyl bromide in the presence of sodium ethoxide. The resulting product is then treated with thionyl chloride to yield the final product.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, the compound has been evaluated for its anti-inflammatory, analgesic, and anti-cancer properties. In addition, the compound has been studied for its potential use as an insecticide and herbicide.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-2-4-11(5-3-10)14-17-18-15(19-14)12-6-8-13(16)9-7-12/h2-9,15,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRAVIQLANAKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5183018.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183023.png)


![3-chloro-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5183043.png)
![2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5183045.png)
![4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine](/img/structure/B5183053.png)
![N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5183066.png)
![2-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5183071.png)
![[(2S)-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5183078.png)
![N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide](/img/structure/B5183084.png)
![3,5-dimethyl-1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine](/img/structure/B5183091.png)

